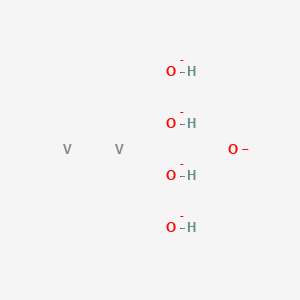

Divanadium(3+) tetrahydroxide oxidandiide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vanadium pentoxide, also known as vanadium(V) oxide, is an inorganic compound with the chemical formula V₂O₅. It appears as a yellow to brown solid and is known for its high oxidation state, making it both an amphoteric oxide and an oxidizing agent. Vanadium pentoxide is the most important compound of vanadium from an industrial perspective, serving as a precursor to alloys and a widely used industrial catalyst .

準備方法

Vanadium pentoxide can be synthesized through various methods, each offering unique structural properties. Some common synthetic routes include:

Sol-Gel Method: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

Hydrothermal/Solvothermal Synthesis: These methods use high-temperature and high-pressure conditions to crystallize materials from aqueous or non-aqueous solutions.

Electrospinning: A process that uses electric force to draw charged threads of polymer solutions or melts.

Chemical Vapor Deposition (CVD): and : Techniques used to produce high-purity, high-performance solid materials.

Template-Based Methods: These involve the use of templates to form nanostructures.

Reverse Micelle Techniques: These use micelles to create nanostructures.

Pechini Method: A polymerizable complex method.

Electrochemical Deposition: A method that uses electric current to reduce cations of a desired material from a solution and coat a conductive object with a thin layer of the material

化学反応の分析

Vanadium pentoxide undergoes various types of chemical reactions, including:

Oxidation: It serves as a catalyst in the oxidation of sulfur dioxide to sulfur trioxide in the contact process, and in the oxidation of ethanol to ethanal.

Reduction: It can be reduced to lower oxides such as vanadium(IV) oxide and vanadium(III) oxide using reagents like oxalic acid, carbon monoxide, and sulfur dioxide.

Substitution: It promotes the bromination of organic substrates by tetrabutylammonium bromide in the presence of hydrogen peroxide .

科学的研究の応用

Vanadium pentoxide has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions and in the production of sulfuric acid.

Biology: Investigated for its antimicrobial properties and potential use in biological systems.

Medicine: Explored for its anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of alloys, ceramics, and as a catalyst in industrial processes such as the production of phthalic anhydride and oxalic acid .

作用機序

The mechanism of action of vanadium pentoxide involves its ability to act as an oxidizing agent. It can intercalate metal ions, which is crucial for its role in energy storage applications. The compound’s high oxidation state allows it to participate in redox reactions, making it effective in catalysis and other chemical processes .

類似化合物との比較

Vanadium pentoxide can be compared with other vanadium oxides such as:

- Vanadium(II) oxide (VO)

- Vanadium(III) oxide (V₂O₃)

- Vanadium(IV) oxide (VO₂)

Each of these oxides has unique properties and applications. For instance, vanadium(IV) oxide is known for its thermochromic properties, while vanadium(III) oxide is used in the production of ferrovanadium. Vanadium pentoxide stands out due to its high oxidation state and versatility as a catalyst and in energy storage applications .

生物活性

Divanadium(3+) tetrahydroxide oxidandiide, a complex of vanadium, has garnered attention for its biological activity, particularly in the context of oxidative stress and its potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and implications for health and disease management.

Vanadium compounds, including this compound, are known to interact with biological systems through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Vanadium can induce the formation of ROS, which are critical in cellular signaling but can also lead to oxidative damage. The generation of ROS is influenced by the oxidation state of vanadium and its complexation with ligands .

- Lipid Peroxidation (LPO) : Exposure to vanadium compounds can trigger lipid peroxidation, affecting cell membranes and leading to cellular dysfunction. This process is exacerbated by oxidative stress and is a significant pathway through which vanadium exerts its biological effects .

- Antioxidant Response Modulation : Interestingly, while vanadium can promote oxidative stress, it may also enhance the cellular antioxidant defense mechanisms. For example, certain vanadium compounds have been shown to increase glutathione levels in tissues, indicating a dual role in either promoting or mitigating oxidative damage .

Biological Implications

The biological implications of this compound are diverse:

- Antidiabetic Effects : Vanadium compounds have been extensively studied for their insulin-mimetic properties. They can enhance glucose uptake in cells and improve insulin sensitivity, making them potential candidates for diabetes treatment .

- Anticancer Activity : Some studies suggest that vanadium complexes may exhibit anticancer properties by inducing apoptosis in cancer cells through ROS generation and LPO pathways . The specific activity of this compound in this context requires further investigation.

- Antimicrobial Properties : Vanadium compounds have shown promise in exhibiting antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes and generating oxidative stress within microbial cells .

Case Studies

Several studies highlight the biological activity of vanadium compounds, including this compound:

- Diabetes Management : A study demonstrated that treatment with vanadyl sulfate improved glycemic control in diabetic rats by enhancing insulin signaling pathways .

- Oxidative Stress Studies : Research indicated that vanadium exposure led to increased levels of lipid peroxidation products in liver tissues, correlating with elevated ROS levels and suggesting a potential risk for liver damage under certain conditions .

- Anticancer Research : In vitro studies showed that vanadate complexes could induce apoptosis in human cancer cell lines via ROS-mediated pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

分子式 |

H4O5V2-6 |

|---|---|

分子量 |

185.91 g/mol |

IUPAC名 |

oxygen(2-);vanadium;tetrahydroxide |

InChI |

InChI=1S/4H2O.O.2V/h4*1H2;;;/q;;;;-2;;/p-4 |

InChIキー |

XJSKQRIQPCQGDT-UHFFFAOYSA-J |

正規SMILES |

[OH-].[OH-].[OH-].[OH-].[O-2].[V].[V] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。